molecular formula C20H30N6O2S B2392702 3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 946364-68-7

3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2392702
CAS No.: 946364-68-7
M. Wt: 418.56
InChI Key: OSBPSFNWLKGGSW-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H30N6O2S and its molecular weight is 418.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 3-cyclopentyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . These protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the biochemical pathways controlled by protein kinases . By inhibiting these enzymes, it disrupts the signaling processes responsible for cell growth regulation, differentiation, migration, and metabolism . This disruption can lead to the arrest of cell growth and division, thereby exerting its anticancer potential .

Pharmacokinetics

It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially influence the compound’s bioavailability and its ability to reach its target sites.

Result of Action

The result of the compound’s action is the inhibition of protein kinases, leading to the disruption of cellular signaling processes . This disruption can lead to the arrest of cell growth and division, thereby exerting its anticancer potential . The compound’s inhibitory effect on protein kinases has been demonstrated in studies, with IC50 values indicating significant inhibitory activity .

Properties

IUPAC Name

3-cyclopentyl-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O2S/c1-29-20-23-18(25-10-12-28-13-11-25)16-14-22-26(19(16)24-20)9-8-21-17(27)7-6-15-4-2-3-5-15/h14-15H,2-13H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBPSFNWLKGGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CCC3CCCC3)C(=N1)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.